- Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic StudiesJournal of the American Chemical Society, 2010, 132(30), 10547-10552,
Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

1-Benzyl-1,4-dihydronicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-
- 1-Benzyl-1,4-dihydronicotinamide
- 1-benzyl-4H-pyridine-3-carboxamide
- 1,4-Dihydro-N-1-benzylnicotinamide
- 1-benzyl-3-carbamoyl-1,4-dihydropyridine
- Benzyldihydronicotinamide
- N-Benzyl-1,4-dihydronicotinamide
- N-benzyl-1,4-dihydronicotineamide
- N-Benzyldihydronicotinamide
- BNAH
- HSU8JA8RMP
- 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-
- 1-benzyl-1,4-dihydropyridine-3-carboxamide
- 1-Benzyl-3-carbamido-1,4-dihydropyridine
- CBMicro_010868
- CMNUYDSETOTBDE-UHFFFAOYSA-N
- SMSF0003808
- NSC26899
- FCH1675977
- CB14249
- 1-Benzyl-1,4-dihy
- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)
- Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)
- 1,4-Dihydro-N-benzylnicotinamide
- 1-Benzyl-1,4-dihydrinicotinamide
- N-Benzyl-3-carbamoyl-1,4-dihydropyridine
- NSC 26899
- BDBM50481404
- MFCD00059769
- AS-63545
- 1-Benzyl-1,4-dihydronicotinamide , 95%
- 1-Benzyl-1,4-dihydro-nicotinamide
- B1156
- SCHEMBL2205423
- DTXCID20164274
- BIM-0010813.P001
- CHEMBL25718
- A12955
- 952-92-1
- CS-0119922
- 1-benzyl-1,4-dihydro-pyridine-3-carboxamide
- Nicotinamide, 1-benzyl-1,4-dihydro-
- 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-
- BNAH cpd
- UNII-HSU8JA8RMP
- DTXSID90241783
- SY053616
- AKOS015839161
- NSC-26899
- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
-
- MDL: MFCD00059769
- Inchi: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
- InChI Key: CMNUYDSETOTBDE-UHFFFAOYSA-N
- SMILES: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N
Computed Properties
- Exact Mass: 214.11100
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- Surface Charge: 0
- XLogP3: 1.4
- Tautomer Count: 2
Experimental Properties
- Color/Form: Not determined
- Density: 1.198
- Melting Point: 118.0 to 123.0 deg-C
- Boiling Point: 433.4°Cat760mmHg
- Flash Point: 215.9°C
- Refractive Index: 1.623
- Stability/Shelf Life: Light Sensitive
- PSA: 46.33000
- LogP: 2.41340
- Solubility: Not determined
1-Benzyl-1,4-dihydronicotinamide Security Information
- Storage Condition:0-10°C
1-Benzyl-1,4-dihydronicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-1,4-dihydronicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343995-25g |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 95%+ | 25g |
$607 | 2022-06-09 | |
eNovation Chemicals LLC | D754625-5g |
1-Benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | 95% | 5g |
$120 | 2024-06-07 | |
Key Organics Ltd | AS-63545-1G |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 1g |
£110.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC287-1g |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 95.0%(LC&N) | 1g |
¥485.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152221-5G |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | >95.0%(HPLC)(N) | 5g |
¥1059.90 | 2023-09-04 | |
TRC | B275910-250mg |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 250mg |
$ 138.00 | 2023-04-18 | ||
abcr | AB137308-5 g |
1-Benzyl-1,4-dihydronicotinamide, 95%; . |
952-92-1 | 95% | 5 g |
€166.20 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1156-1G |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | >95.0%(HPLC)(N) | 1g |
¥320.00 | 2024-04-15 | |
Key Organics Ltd | AS-63545-5MG |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-63545-10MG |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 10mg |
£63.00 | 2025-02-09 |
1-Benzyl-1,4-dihydronicotinamide Production Method
Production Method 1
Production Method 2
- 1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotideJournal of the American Chemical Society, 1955, 77, 2261-4,
Production Method 3
- Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesisJournal of Organometallic Chemistry, 2004, 689(25), 4783-4790,
Production Method 4
- Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditionsGreen Chemistry, 2022, 24(11), 4414-4419,
Production Method 5
- Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents, World Intellectual Property Organization, , ,
Production Method 6
- (η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer AgentChemCatChem, 2017, 9(6), 929-933,
Production Method 7
Production Method 8
- In situ formation of H2O2 for P450 peroxygenasesBioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696,
Production Method 9
- Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) ModelsOrganometallics, 2001, 20(16), 3361-3363,
Production Method 10
- Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH DerivativesInorganic Chemistry, 2001, 40(26), 6705-6716,
Production Method 11
- Reactions of biologically inspired hydride sources with B(C6F5)3Philosophical Transactions of the Royal Society, 2017, 375(2101),,
Production Method 12
- Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenasesAngewandte Chemie, 2000, 39(22), 4061-4063,
Production Method 13
- Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of ActionChemMedChem, 2010, 5(8), 1282-1299,
Production Method 14
- Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate ReductasesOrganic Letters, 2013, 15(1), 180-183,
Production Method 15
- Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocentersChemical Communications (Cambridge, 2022, 58(71), 9942-9945,
Production Method 16
- Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobaltJournal of Molecular Catalysis, 1987, 39(2), 219-23,
Production Method 17
- Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalystsChemical Communications (Cambridge, 2021, 57(15), 1919-1922,
Production Method 18
- Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound FormatesOrganometallics, 2018, 37(21), 3972-3982,
Production Method 19
- Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan HalogenationACS Catalysis, 2019, 9(2), 1389-1395,
1-Benzyl-1,4-dihydronicotinamide Raw materials
- 3-Pyridinecarboxamide,N-(phenylmethyl)-
- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-
- Phosphate(1-),hexafluoro-
- 1-benzyl-3-carbamoylpyridinium chloride
- PYRIDINIUM, 3-(AMINOCARBONYL)-1-(PHENYLMETHYL)-, IODIDE
- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide
1-Benzyl-1,4-dihydronicotinamide Preparation Products
1-Benzyl-1,4-dihydronicotinamide Related Literature
-
Kazuhide Koike,David C. Grills,Yusuke Tamaki,Etsuko Fujita,Kei Okubo,Yasuomi Yamazaki,Masaki Saigo,Tatsuhiko Mukuta,Ken Onda,Osamu Ishitani Chem. Sci. 2018 9 2961
-
2. Tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide with benzyl bromideKatsuhiko Hironaka,Shunichi Fukuzumi,Toshio Tanaka J. Chem. Soc. Perkin Trans. 2 1984 1705
-
3. Micellar promoted photoreduction of ethylenediaminetetraacetato cobaltate(III) by 1-benzyl-1,4-dihydronicotinamideKohichi Yamashita,Masahiro Chiba,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1991 367
-
Jie Huang,Judith C. Gallucci,Claudia Turro Chem. Sci. 2020 11 9775
-
5. Micellar effects on the reduction of tris(acetylacetonato)cobalt (III) by 1-benzyl-1,4-dihydronicotinamide with ionic surfactantsKohichi Yamashita,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1989 2091
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxamides
Additional information on 1-Benzyl-1,4-dihydronicotinamide
1-Benzyl-1,4-dihydronicotinamide (CAS No. 952-92-1): A Comprehensive Overview
1-Benzyl-1,4-dihydronicotinamide, also known by its CAS registry number 952-92-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been studied for its potential applications in drug development and biological research. The structure of 1-Benzyl-1,4-dihydronicotinamide consists of a benzyl group attached to the 4-position of the dihydronicotinamide moiety, which contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of 1-Benzyl-1,4-dihydronicotinamide in the context of enzyme inhibition and its potential role in treating various diseases. For instance, research has shown that this compound exhibits inhibitory effects on specific histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression regulation. By inhibiting HDACs, 1-Benzyl-1,4-dihydronicotinamide may play a role in modulating cellular processes associated with cancer, inflammation, and neurodegenerative disorders.
In addition to its enzymatic activity, 1-Benzyl-1,4-dihydronicotinamide has been explored for its potential as a precursor in the synthesis of more complex bioactive molecules. Its structure provides a versatile scaffold for further chemical modifications, enabling researchers to design derivatives with enhanced pharmacokinetic properties or improved bioavailability. This makes it an attractive starting material for drug discovery programs targeting a wide range of therapeutic areas.
The synthesis of 1-Benzyl-1,4-dihydronicotinamide typically involves multi-step organic reactions, including nucleophilic substitutions and reductions. Recent advancements in catalytic asymmetric synthesis have allowed for more efficient and selective methods to produce this compound on a larger scale. These improvements not only enhance the feasibility of industrial production but also pave the way for further exploration of its biological properties.
In terms of biological activity, 1-Benzyl-1,4-dihydronicotinamide has been shown to exhibit anti-inflammatory and antioxidant effects in preclinical models. These findings suggest that it may have applications in treating conditions characterized by chronic inflammation or oxidative stress, such as cardiovascular diseases or age-related disorders. Furthermore, ongoing research is investigating its potential as a neuroprotective agent, particularly in models of Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1-Benzyl-1,4-dihydronicotinamide is another area of active investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that it has moderate bioavailability following oral administration, though further optimization may be required to enhance its therapeutic efficacy.
In conclusion, 1-Benzyl-1,4-dihydronicotinamide (CAS No. 952-92-1) represents a promising compound with diverse applications in both academic research and industrial drug development. Its unique chemical structure and biological activity make it an invaluable tool for exploring novel therapeutic strategies across multiple disease areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to remain at the forefront of scientific innovation in the years to come.
952-92-1 (1-Benzyl-1,4-dihydronicotinamide) Related Products
- 1564544-50-8(Thiazole, 5-[[1-(bromomethyl)cyclobutyl]methyl]-)
- 2138127-92-9(2-(3-amino-5-chlorophenyl)-1,3-thiazole-4-carboxylic acid)
- 1935137-33-9(2-(pyridin-2-yl)oxan-4-yl methanesulfonate)
- 6298-11-9(4-Pyridylethylmercaptan, Hydrochloride)
- 1218063-08-1(Cyclohexanamine, N-(1-ethyl-2-methylpropyl)-2-methyl-)
- 1807111-21-2(2-Bromo-3,4,5-trifluorophenylacetic acid)
- 2137537-32-5(Benzaldehyde, 4-(2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)-)
- 1213923-02-4((2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol)
- 898427-77-5(2-(benzenesulfonyl)-N-4-(1,3-benzothiazol-2-yl)phenylacetamide)
- 39806-89-8(4-ethynyl-1-methyl-1H-pyrazole)
